molecular formula C13H16N2O2 B7866836 [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B7866836
M. Wt: 232.28 g/mol
InChI Key: AGEUCKSRCVKCKP-UHFFFAOYSA-N
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Description

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a synthetic organic compound characterized by a benzyl group substituted with a cyano (-CN) group at the para position, an isopropyl amino (-N(CH(CH₃)₂)) moiety, and an acetic acid (-CH₂COOH) functional group. Notably, this compound is listed as discontinued in commercial catalogs, indicating possible challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name

2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUCKSRCVKCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the formation of the cyano group through cyanation reactions. One common method is the use of transition metal-catalyzed cyanation of aryl halides or boronic acids. For instance, palladium-catalyzed cyanation using copper(I) thiophene-2-carboxylate and organic or inorganic thiocyanates can be employed . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanation processes using similar catalytic systems but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Amino Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Evidence Source
This compound 4-Cyano Isopropyl C₁₃H₁₆N₂O₂ ~232.22 Discontinued; high polarity due to -CN
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid 4-Bromo Isopropyl C₁₂H₁₆BrNO₂ 286.16 Larger halogen substituent; increased lipophilicity
[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid 3-Chloro Isopropyl C₁₂H₁₆ClNO₂ 241.72 Electron-withdrawing Cl; lower MW than Br analog
[(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid 4-Cyano Cyclopropyl C₁₂H₁₄N₂O₂ ~230.25 Rigid cyclopropyl group; potential conformational constraints
[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid 2-Iodo Isopropyl C₁₂H₁₆INO₂ 333.17 Heavy atom (I); possible radioimaging applications

Key Observations

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The cyano group (-CN) increases the compound’s polarity and acidity compared to halogenated analogs (e.g., Br, Cl). This may enhance solubility in polar solvents but reduce membrane permeability . For example, the bromo analog (MW 286.16) is ~54 g/mol heavier than the cyano derivative, which could influence pharmacokinetics .

Amino Group Modifications: Isopropyl vs. Cyclopropyl: The cyclopropyl group introduces rigidity and smaller steric hindrance compared to isopropyl. This may affect binding affinity in enzyme or receptor interactions. For instance, [(4-Cyano-benzyl)-cyclopropyl-amino]-acetic acid (MW ~230.25) could adopt a more planar conformation, altering its bioactivity profile .

This highlights the need for further optimization in analog design.

Biological Activity

[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyano group attached to a benzyl moiety, linked through an isopropyl amino group to acetic acid. This unique structure may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these pathogens often fall within the low micromolar range, suggesting significant potency.

Pathogen MIC (μg/mL)
E. coli4
K. pneumoniae2
Pseudomonas aeruginosa8
Acinetobacter baumannii0.5

These findings highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as gastritis. Specifically, studies showed that treatment with the compound led to a significant decrease in gastric acid secretion and ulceration index compared to controls.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or bacterial metabolism. For example, similar compounds have been shown to inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antimicrobial effects.

Study 1: Antimicrobial Efficacy

A study conducted on a series of related compounds demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains. The study employed both in vitro assays and murine models to confirm the efficacy and safety profile of the compound.

Study 2: Anti-inflammatory Effects

In another investigation focused on gastric inflammation, animals treated with the compound showed a marked reduction in ulceration scores and gastric acid secretion levels. The results indicated that doses as low as 10 mg/kg were effective in reducing inflammation, suggesting a favorable therapeutic window.

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